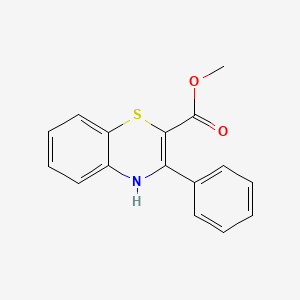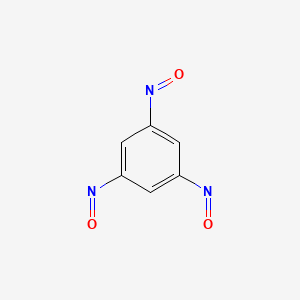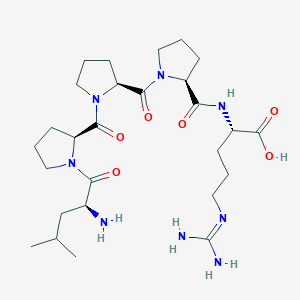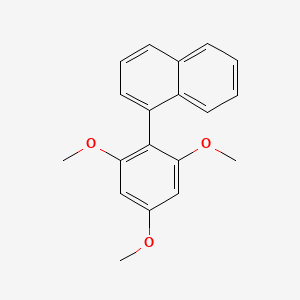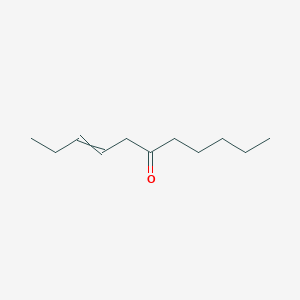
1-Phenyltricosan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyltricosan-3-one is an organic compound characterized by a phenyl group attached to a tricosan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyltricosan-3-one can be synthesized through various organic reactions. One common method involves the reaction of phenyl hydrazine with ethyl acetoacetate under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and is conducted at temperatures ranging from 0°C to 78°C . The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyltricosan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenyltricosanoic acid, while reduction could produce 1-phenyltricosanol.
Scientific Research Applications
1-Phenyltricosan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism by which 1-Phenyltricosan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyltricosan-3-one can be compared with other similar compounds to highlight its uniqueness:
1-Phenyltricosanol: Similar in structure but differs in the functional group, leading to different chemical properties and reactivity.
Phenyltricosanoic acid: An oxidized form of this compound with distinct chemical behavior.
1-Phenyltricosan-2-one: A positional isomer with variations in reactivity and applications.
These comparisons help in understanding the specific advantages and limitations of this compound in various scientific and industrial contexts.
Properties
CAS No. |
825629-34-3 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-phenyltricosan-3-one |
InChI |
InChI=1S/C29H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(30)27-26-28-23-20-19-21-24-28/h19-21,23-24H,2-18,22,25-27H2,1H3 |
InChI Key |
LIZGENYPQRZBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


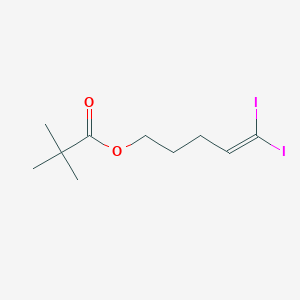

![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
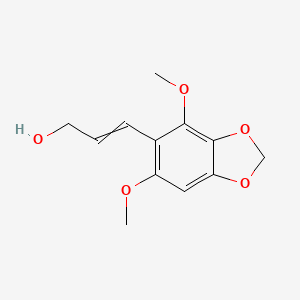
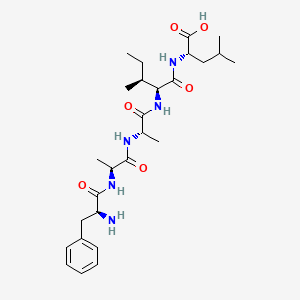
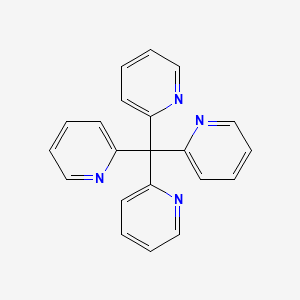
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
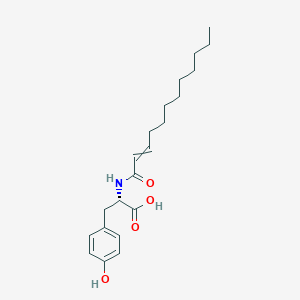
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
